molecular formula C12H13Cl3N2O2 B11015607 N-propyl-2-[(trichloroacetyl)amino]benzamide

N-propyl-2-[(trichloroacetyl)amino]benzamide

Cat. No.: B11015607
M. Wt: 323.6 g/mol
InChI Key: DLPOBEBPDQGZKH-UHFFFAOYSA-N
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Description

N-propyl-2-[(trichloroacetyl)amino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a trichloroacetyl group and a propyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2-[(trichloroacetyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-propyl-2-[(trichloroacetyl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamides .

Scientific Research Applications

N-propyl-2-[(trichloroacetyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-propyl-2-[(trichloroacetyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and activity. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-propyl-2-[(trichloroacetyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13Cl3N2O2

Molecular Weight

323.6 g/mol

IUPAC Name

N-propyl-2-[(2,2,2-trichloroacetyl)amino]benzamide

InChI

InChI=1S/C12H13Cl3N2O2/c1-2-7-16-10(18)8-5-3-4-6-9(8)17-11(19)12(13,14)15/h3-6H,2,7H2,1H3,(H,16,18)(H,17,19)

InChI Key

DLPOBEBPDQGZKH-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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